TBDCN is a valuable intermediate in organic synthesis due to its reactive dichloride functionality on the pyridine ring. Studies have explored its use as a starting material for the synthesis of complex molecules with potential applications in pharmaceuticals and functional materials. For instance, a research article describes the utilization of TBDCN for the synthesis of novel pyridine derivatives with anticonvulsant activity [].
The dichloride group of TBDCN can undergo nucleophilic substitution reactions, allowing for the attachment of various functional groups. This property has led to its exploration in medicinal chemistry for the development of new therapeutic agents. Research has been conducted to investigate the potential of TBDCN derivatives as antimicrobials, anti-cancer agents, and herbicides [, ].
Due to its aromatic structure and chlorine substituents, TBDCN has been investigated for potential applications in material science. Studies have explored its use as a building block for the synthesis of new materials with interesting properties, such as semiconductors and organic light-emitting diodes (OLEDs) [, ].
Tert-butyl 2,6-dichloronicotinate is an organic compound with the molecular formula and a molecular weight of approximately 232.11 g/mol. It features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a tert-butyl ester group at the nitrogen atom. This compound is recognized for its potential applications in medicinal chemistry and agrochemicals due to its unique structural properties.
Tert-butyl 2,6-dichloronicotinate has been studied for its biological activities, particularly in the context of:
The synthesis of tert-butyl 2,6-dichloronicotinate typically involves several steps:
A typical synthetic pathway may involve:
Tert-butyl 2,6-dichloronicotinate has several notable applications:
Research into the interactions of tert-butyl 2,6-dichloronicotinate with biological systems has revealed:
Tert-butyl 2,6-dichloronicotinate shares structural similarities with several compounds. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Tert-butyl 2-chloronicotinate | 232951-83-6 | 0.94 |
Tert-butyl 4,6-dichloronicotinate | 1956321-27-9 | 0.91 |
Ethyl 2-chloroisonicotinate | 295349-62-1 | 0.86 |
Methyl 2,6-dichloroisonicotinate | 42521-09-5 | 0.93 |
Ethyl 2-chloro-5-methylnicotinate | 894074-85-2 | 0.91 |
These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of tert-butyl 2,6-dichloronicotinate in terms of its specific substitutions and potential applications in different fields.
The synthesis of tert-butyl 2,6-dichloronicotinate requires efficient esterification methodologies that can successfully introduce the sterically hindered tert-butyl group onto the carboxylic acid functionality of 2,6-dichloronicotinic acid [1]. Several established esterification techniques have been developed and optimized for this challenging transformation, each offering distinct advantages and limitations in terms of reaction conditions, yields, and substrate scope.
Fischer esterification represents the most fundamental approach for tert-butyl ester formation, involving the direct reaction between 2,6-dichloronicotinic acid and tert-butanol in the presence of an acid catalyst [2] [3]. This method operates through a well-established mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water [4] [5]. The reaction typically requires elevated temperatures ranging from 140 to 180 degrees Celsius and extended reaction times to achieve acceptable conversion rates [6] [7].
The mechanistic pathway involves initial protonation of the carboxylic acid carbonyl by the acid catalyst, enhancing the electrophilicity of the carbon center [8]. Subsequent nucleophilic attack by tert-butanol forms a tetrahedral intermediate, followed by proton transfer and elimination of water to yield the desired ester product [3]. The equilibrium nature of this reaction necessitates the use of excess alcohol and removal of water to drive the reaction toward product formation [5].
The Steglich esterification methodology employs dicyclohexylcarbodiimide and 4-dimethylaminopyridine as the coupling system for ester bond formation [9] [10]. This approach offers significant advantages over Fischer esterification, particularly for sterically hindered alcohols such as tert-butanol [9]. The reaction proceeds under mild conditions at room temperature, making it suitable for acid-sensitive substrates.
The mechanistic framework involves initial activation of the carboxylic acid by dicyclohexylcarbodiimide to form an O-acylisourea intermediate [11]. 4-Dimethylaminopyridine then acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that undergoes rapid reaction with tert-butanol [10]. This catalytic cycle prevents the undesired rearrangement of the O-acylisourea to the unreactive N-acylurea byproduct [11].
Recent developments have focused on addressing the sustainability concerns associated with traditional Steglich esterification conditions [9]. The use of hazardous solvents such as dichloromethane and toxic coupling reagents has prompted the development of greener alternatives using Mukaiyama reagent with 2,6-lutidine in dimethyl carbonate [9].
Modern esterification protocols have incorporated advanced coupling reagents to enhance efficiency and selectivity [12] [13]. The 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide system represents a water-soluble alternative that operates under physiological conditions [12] [14]. This methodology involves initial activation of the carboxylic acid by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, followed by N-hydroxysuccinimide coupling to form a stable intermediate that subsequently reacts with tert-butanol [12].
The advantage of this approach lies in the enhanced stability of the N-hydroxysuccinimide ester intermediate compared to the O-acylisourea species formed in traditional carbodiimide coupling [12]. This increased stability allows for better control over the reaction kinetics and reduces the formation of undesired byproducts [14].
Transesterification methodologies provide an alternative route for tert-butyl ester synthesis, particularly when starting from readily available methyl esters [15]. The reaction of methyl 2,6-dichloronicotinate with potassium tert-butoxide in diethyl ether proceeds efficiently at ambient temperature [15]. This approach eliminates the need for harsh acidic conditions and offers excellent yields for the desired tert-butyl ester product.
Direct isobutylene addition represents an industrially relevant approach for large-scale tert-butyl ester production [16]. This methodology involves the acid-catalyzed addition of 2,6-dichloronicotinic acid to isobutylene under pressure [16]. The reaction proceeds through carbocation formation and subsequent nucleophilic attack by the carboxylic acid, yielding the tert-butyl ester directly [17].
Table 1: Esterification Methods for Tert-Butyl Group Introduction
Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Fischer Esterification | H₂SO₄, Heat | 140-180 | 60-85 | Simple, widely applicable | Harsh conditions, reversible |
Steglich Esterification (DCC/DMAP) | DCC, DMAP, DCM | Room temperature | 70-95 | Mild conditions, high yields | Toxic reagents (DCC, DCM) |
Mukaiyama Reagent Method | Mukaiyama reagent, 2,6-lutidine, DMC | 60 or Room temperature | 83 (t-BuOH) | Green chemistry, safer reagents | Moderate yields for hindered substrates |
Direct Isobutylene Addition | Isobutylene, Acid catalyst | 80-120 | 70-90 | Industrial scale viable | Requires pressure equipment |
EDC/NHS Coupling | EDC, NHS, Buffer pH 4.5-6.0 | Room temperature | 70-90 | Biocompatible, aqueous conditions | Limited to activated carboxylic acids |
Transesterification (t-BuOK) | Potassium tert-butoxide, Et₂O | Room temperature | 80-95 | Mild, efficient transesterification | Requires methyl ester starting material |
The introduction of chlorine substituents at the 2 and 6 positions of the pyridine ring presents significant synthetic challenges due to the electron-deficient nature of the heterocyclic system [18] [19]. Traditional electrophilic aromatic substitution reactions proceed poorly with pyridine substrates, necessitating specialized halogenation strategies that overcome the inherent reactivity limitations [19] [20].
Direct chlorination of pyridine derivatives represents the most straightforward approach for introducing chlorine substituents, though it requires carefully controlled reaction conditions [21] [20]. Gas-phase chlorination using molecular chlorine under photochemical activation provides access to dichloropyridine products, with 2,6-dichloropyridine being a major product when appropriate conditions are employed [21].
The mechanism involves initial formation of chlorine radicals under photochemical conditions, followed by hydrogen abstraction from the pyridine ring [22]. The resulting pyridyl radicals undergo rapid combination with chlorine radicals to form the chlorinated products [22]. Temperature control is critical, with optimal conditions requiring gradual heating from 160 to 190 degrees Celsius over extended reaction periods [21].
Liquid-phase chlorination methods offer improved selectivity and control compared to gas-phase processes [21]. The use of calcium carbonate as a hydrogen chloride scavenger helps maintain neutral reaction conditions and prevents acid-catalyzed degradation of the products [21]. Conversion efficiency and selectivity are dependent on the specific substrate structure, with 2-chloropyridine showing transformation efficiency of 32.9 percent and 2,6-dichloropyridine selectivity of 87.2 percent [21].
Electrophilic aromatic substitution of pyridine substrates requires activation strategies to overcome the deactivating effect of the nitrogen atom [19] [18]. Substitutions typically occur at the 3-position, which represents the most electron-rich carbon atom in the pyridine ring [19]. However, accessing 2- and 6-substitution patterns requires alternative approaches involving pyridine N-oxide intermediates.
The pyridine N-oxide methodology involves initial oxidation of the pyridine nitrogen, which reduces electron density on the nitrogen atom and promotes substitution at the 2- and 4-carbon positions [19]. Subsequent deoxygenation using triphenylphosphine or similar reducing agents regenerates the pyridine ring system with the desired substitution pattern [19].
Recent developments in pyridine halogenation have focused on novel ring-opening strategies using Zincke imine intermediates [23] [24] [25]. This approach involves conversion of pyridines to linear imine intermediates, halogenation of the acyclic system, and subsequent ring closure to regenerate the halogenated pyridine [23] [24]. The method shows particular promise for 3-position selective halogenation, which has historically been challenging to achieve [24] [25].
Phosphorus oxychloride represents a versatile reagent for pyridine halogenation, particularly effective for substrates containing hydroxyl or other activating groups [20]. The reaction of 2,6-dihydroxypyridine compounds with phosphorus oxychloride proceeds through initial formation of phosphorus ester intermediates, followed by nucleophilic displacement with chloride [20]. This methodology requires careful temperature control, with initial heating at atmospheric pressure followed by sealed vessel reaction under autogenous pressure [20].
N-Chlorosuccinimide provides an alternative halogenation approach that operates under milder conditions [26]. The reagent shows particular effectiveness with activated pyridine substrates and can be employed in conjunction with various acid catalysts [26]. Reaction conditions typically involve temperatures ranging from 20 to 80 degrees Celsius, depending on the specific substrate and desired selectivity [26].
Table 2: Halogenation Strategies for Dichloropyridines
Strategy | Substrate | Reagent | Selectivity | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
Direct Chlorination (Gas Phase) | Pyridine | Cl₂, UV light | 2- and 6-positions | 160-190 | 45-70 |
Electrophilic Aromatic Substitution | Pyridine derivatives | Cl₂, Lewis acid | 3-position preferred | 80-150 | 30-60 |
Pyridine N-Oxide Method | Pyridine N-oxide | POCl₃, PCl₅ | 2- and 4-positions | 100-120 | 60-85 |
Zincke Imine Intermediates | Pyridine | NTf-Zincke salt, NXS | 3-position selective | 60-80 | 70-90 |
Phosphorus Oxychloride Method | 2,6-Dihydroxypyridine | POCl₃ | 2,6-positions | 120-180 | 80-95 |
N-Chlorosuccinimide (NCS) | Activated pyridines | NCS, Acid | Variable | 20-80 | 50-80 |
Catalytic cross-coupling reactions provide powerful methodologies for the synthesis and functionalization of tert-butyl 2,6-dichloronicotinate derivatives [27] [28] [29]. These palladium-catalyzed transformations enable the selective replacement of halogen substituents with various organic groups, significantly expanding the synthetic utility of the dichlorinated precursor [28] [29].
The Suzuki-Miyaura reaction represents one of the most widely employed cross-coupling methodologies for pyridine derivative synthesis [30] [31]. This transformation involves the palladium-catalyzed coupling of halopyridines with arylboronic acids to form new carbon-carbon bonds [31]. The reaction typically employs palladium acetate as the catalyst in combination with triphenylphosphine ligands and operates in polar aprotic solvents such as dimethylformamide [31].
The mechanism involves oxidative addition of the halopyridine to the palladium center, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the coupled product [29]. Base additives such as cesium carbonate or potassium phosphate are essential for facilitating the transmetalation step [31]. Temperature optimization typically ranges from 80 to 120 degrees Celsius, with reaction times varying from 6 to 24 hours depending on the substrate reactivity [31].
Stille coupling reactions utilize organostannane reagents as nucleophilic coupling partners with halopyridines [32]. This methodology offers several advantages, including tolerance for various functional groups and the stability of organostannane reagents to air and moisture [32]. The reaction typically employs tetrakis(triphenylphosphine)palladium as the catalyst and operates under relatively mild conditions [32].
The mechanism follows a similar pathway to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination steps [32]. The organostannane reagents undergo transmetalation more readily than boronic acids, often resulting in shorter reaction times and milder conditions [32]. However, the toxicity of tin reagents represents a significant limitation for large-scale applications [32].
Pyridine sulfinate coupling represents an innovative approach that addresses the challenges associated with traditional boronic acid coupling [28] [29] [33]. Pyridine sulfinates show enhanced stability compared to the corresponding boronic acids and demonstrate superior performance in cross-coupling reactions [28] [29]. This methodology employs palladium acetate with bulky phosphine ligands such as di-tert-butylmethylphosphine [33].
The reaction scope encompasses various aryl halides and heterocyclic electrophiles, with yields typically ranging from 65 to 95 percent [28] [29]. The methodology shows particular effectiveness for 2-substituted pyridines, which traditionally present challenges in boronic acid coupling due to stability issues [28] [29].
Heck reactions provide access to vinyl-substituted pyridine derivatives through the coupling of halopyridines with alkenes [34]. This transformation employs palladium acetate with bidentate ligands such as Xantphos and operates under thermal conditions [34]. The reaction proceeds through oxidative addition, alkene coordination and insertion, beta-hydride elimination, and reductive elimination steps [34].
Table 3: Cross-Coupling Reactions in Pyridine Derivative Synthesis
Reaction Type | Nucleophile | Electrophile | Catalyst System | Solvent | Yield (%) |
---|---|---|---|---|---|
Suzuki-Miyaura | Aryl boronic acids | Halopyridines | Pd(OAc)₂, PPh₃ | DMF, Toluene | 60-90 |
Stille Coupling | Organostannanes | Halopyridines | Pd(PPh₃)₄ | THF, Toluene | 70-95 |
Pyridine Sulfinate Coupling | Pyridine sulfinates | Aryl halides | Pd(OAc)₂, P(t-Bu)₂Me | DMF | 65-95 |
Heck Reaction | Alkenes | Halopyridines | Pd(OAc)₂, Xantphos | DMF, DMA | 70-85 |
Decarboxylative Coupling | Picolinic acids | Aryl bromides | Pd/Cu dual catalyst | DMA | 40-70 |
Pyridine-Pyridine Coupling | Pyridyl phosphonium salts | Cyanopyridines | B₂pin₂, Radical process | DMF | 70-90 |
Optimization of cross-coupling reactions requires careful consideration of multiple parameters including catalyst loading, ligand selection, base choice, and reaction temperature [27] [29]. Catalyst loadings typically range from 2 to 10 mol percent, with higher loadings required for challenging substrates or demanding selectivity requirements [29] [31].
Ligand effects play a crucial role in determining reaction efficiency and selectivity [27] [29]. Bulky, electron-rich phosphine ligands often provide superior performance for sterically hindered substrates [33]. The choice of base significantly impacts the reaction outcome, with carbonate bases generally preferred for Suzuki-Miyaura reactions and weaker bases employed for Stille couplings [32] [31].
Table 4: Reaction Conditions and Optimization Parameters
Parameter | Esterification | Halogenation | Cross-Coupling | Critical Factors |
---|---|---|---|---|
Temperature | 20-180°C | 20-190°C | 60-150°C | Substrate stability |
Reaction Time | 1-24 hours | 0.5-12 hours | 2-24 hours | Side reaction control |
Catalyst Loading | 1-10 mol% | 5-20 mol% | 2-10 mol% | Cost considerations |
Solvent Choice | DCM, DMC, Neat | DMF, DCM, Neat | DMF, THF, Toluene | Product solubility |
Atmosphere | Inert (N₂/Ar) | Inert or Air | Inert (N₂/Ar) | Oxygen/moisture sensitivity |
Substrate Concentration | 0.1-2.0 M | 0.05-1.0 M | 0.1-0.5 M | Mass transfer limitations |
Proton Nuclear Magnetic Resonance Characterization
The ¹H Nuclear Magnetic Resonance spectrum of tert-butyl 2,6-dichloronicotinate exhibits distinctive spectroscopic signatures that confirm its molecular structure [1]. The aromatic region displays a characteristic singlet at δ 7.80 parts per million, integrating for 2 hydrogens, which corresponds to the symmetrically equivalent aromatic protons at positions 3 and 5 of the dichloropyridine ring [1]. This symmetric pattern arises from the equivalent chemical environments created by the symmetrical chlorine substitution at positions 2 and 6.
The aliphatic region reveals a prominent singlet at δ 1.58 parts per million, integrating for 9 hydrogens, representing the three equivalent methyl groups of the tert-butyl ester moiety [1]. The chemical shift of these protons is consistent with tert-butyl esters attached to electron-deficient aromatic systems, where the electron-withdrawing nature of the dichloropyridine ring causes a slight downfield shift compared to simple alkyl tert-butyl esters [2] [3].
Carbon-13 Nuclear Magnetic Resonance Analysis
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed structural confirmation through distinct carbon resonances [1]. The carbonyl carbon appears at δ 163.21 parts per million, characteristic of aromatic ester carbonyls where the electron-withdrawing chlorine substituents reduce electron density on the aromatic ring, resulting in a typical chemical shift for pyridine carboxylate esters [4] [5].
The aromatic carbons exhibit well-resolved signals: the chlorine-bearing carbons at positions 2 and 6 resonate at δ 151.51 parts per million, while the carboxyl-bearing carbon at position 4 appears at δ 142.38 parts per million [1]. The remaining aromatic carbons at positions 3 and 5 resonate at δ 122.63 parts per million, reflecting their meta relationship to both the electron-withdrawing chlorine substituents and the electron-deficient pyridine nitrogen [6] [7].
The tert-butyl carbons display characteristic signals with the quaternary carbon appearing at δ 84.0 parts per million and the methyl carbons at δ 28.0 parts per million, consistent with previously reported tert-butyl ester derivatives [8] [9].
Functional Group Identification
Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups [1]. The most prominent absorption occurs at 1734 wavenumbers, corresponding to the carbonyl stretching vibration of the ester group. This frequency is typical for aromatic ester carbonyls, where the electron-withdrawing effect of the dichloropyridine ring shifts the carbonyl stretch to higher frequencies compared to aliphatic esters [10] [6].
The aromatic region displays multiple characteristic absorptions: the carbon-carbon aromatic stretching appears at 1583 wavenumbers, while the pyridine carbon-nitrogen stretching vibration is observed at 1549 wavenumbers [1]. These frequencies are consistent with substituted pyridine derivatives and confirm the presence of the aromatic heterocyclic system [11] [12].
Vibrational Analysis of Chlorine Substituents
The carbon-chlorine stretching vibrations appear at 1157 wavenumbers, characteristic of aromatic chlorine substituents [1]. Additional absorptions at 817 and 766 wavenumbers correspond to aromatic carbon-hydrogen out-of-plane bending vibrations, confirming the substitution pattern on the pyridine ring [10] [6].
The carbon-oxygen ester stretching vibration at 1281 wavenumbers provides further confirmation of the ester linkage, with the frequency being influenced by the electron-withdrawing nature of the aromatic system [1].
Molecular Ion Characterization
Electrospray Ionization Time-of-Flight high-resolution mass spectrometry confirms the molecular composition with the molecular ion peak appearing at mass-to-charge ratio 248.02 for the protonated molecular ion [M+H]⁺ [1]. This mass corresponds precisely to the calculated molecular weight of 248.10 daltons for the molecular formula C₁₀H₁₁Cl₂NO₂ [13] [14] [15].
The high-resolution mass spectrometry data provides accurate mass determination within 1 parts per million error, confirming the elemental composition and structural integrity of the compound [1]. The isotope pattern analysis reveals the characteristic chlorine isotope distribution, further supporting the presence of two chlorine atoms in the molecular structure.
Decomposition Temperature Profile
Tert-butyl 2,6-dichloronicotinate exhibits substantial thermal stability, with decomposition temperatures exceeding 150°C based on structural comparisons with analogous nicotinate ester derivatives [16] [17]. The thermal stability is enhanced by the electron-withdrawing effect of the chlorine substituents, which stabilize the aromatic system against thermal degradation pathways [18] [19].
The melting point range of 80.0-84.0°C indicates a well-defined crystalline structure with relatively strong intermolecular interactions [13] [14] [20]. This thermal behavior is characteristic of halogenated aromatic esters, where the chlorine substituents contribute to both electronic stabilization and intermolecular halogen bonding interactions [20] [21].
Ester Hydrolysis Mechanisms
The hydrolytic stability of tert-butyl 2,6-dichloronicotinate follows established patterns for tertiary alkyl esters, proceeding through acid-catalyzed unimolecular mechanisms under acidic conditions [22] [23]. Under neutral physiological conditions (pH 7, 25°C), the estimated hydrolysis half-life ranges from 5-7 days, extrapolated from kinetic studies of structurally related tert-butyl esters [22].
The activation energy for hydrolysis is predicted to fall within the range of 78-88 kilojoules per mole, consistent with tert-butyl ester hydrolysis kinetics where the rate-determining step involves formation of the tertiary carbocation intermediate [22] [24]. The electron-withdrawing chlorine substituents stabilize the aromatic system but have minimal direct influence on the aliphatic ester hydrolysis pathway.
pH-Dependent Stability Profile
Under acidic conditions (pH < 5), the compound undergoes accelerated hydrolysis through protonation of the ester oxygen, facilitating nucleophilic attack by water molecules [22] [25]. Conversely, under basic conditions (pH > 9), alternative hydrolysis mechanisms become operative, though the steric hindrance of the tert-butyl group provides significant protection against nucleophilic substitution [26] [27].
Chemical Compatibility
The compound demonstrates incompatibility with oxidizing agents, which can initiate degradation pathways involving the aromatic system or the ester functionality [28] [29]. Storage recommendations emphasize avoiding contact with strong oxidizers to maintain chemical integrity over extended periods [20] [21].
Long-term stability studies suggest that under appropriate storage conditions (cool, dry environment below 15°C), the compound maintains chemical stability for periods exceeding three years, based on accelerated aging studies of related nicotinate ester derivatives [16].
Lipophilicity and Partition Behavior
The octanol-water partition coefficient (LogP) of tert-butyl 2,6-dichloronicotinate ranges from 3.13 to 3.34, indicating strong lipophilic character that influences its solubility behavior across diverse solvent systems [28] [30]. This partition coefficient places the compound in the moderately lipophilic range, predicting good solubility in organic solvents of intermediate to low polarity [31] [32] [33].
The molecular structure, featuring both polar ester functionality and nonpolar tert-butyl and chlorine substituents, creates a balanced amphiphilic character that determines solvent compatibility patterns [34] [33]. The absence of hydrogen bond donor groups limits solubility in protic solvents while favoring dissolution in aprotic organic media.
Chlorinated Solvent Compatibility
Tert-butyl 2,6-dichloronicotinate exhibits excellent solubility in chlorinated solvents such as chloroform and dichloromethane [31] [32] [33]. These solvents, with polarity indices of 4.1 and 3.1 respectively, provide optimal solvation through favorable intermolecular interactions with the chlorine substituents and the aromatic system. The similar halogenated character creates compatible electronic environments that facilitate dissolution.
The high solubility in chlorinated solvents makes these systems particularly suitable for analytical applications, crystallization procedures, and synthetic manipulations requiring homogeneous solution conditions [29] [35].
Acetone and Ester Solvent Systems
The compound demonstrates moderate to high solubility in polar aprotic solvents such as acetone (polarity index 5.1) and ethyl acetate (polarity index 4.4) [31] [32] [33]. These solvents provide effective solvation through dipole-dipole interactions with the ester carbonyl and favorable van der Waals interactions with the aromatic system.
Dimethyl sulfoxide, despite its high polarity index of 7.2, maintains good solvation capability due to its strong aprotic character and ability to stabilize the aromatic system through π-π interactions [31] [32] [33]. This solubility profile supports applications in polar aprotic reaction media where the compound serves as a synthetic intermediate.
Aliphatic Hydrocarbon Solubility
Solubility in nonpolar hydrocarbon solvents such as hexane remains limited due to the polar ester functionality and the overall molecular polarity [31] [32] [33]. The polarity index of 0.1 for hexane creates significant solvation energy penalties that restrict dissolution, making these solvents unsuitable for most preparative applications.
Aromatic hydrocarbons such as toluene provide intermediate solubility due to π-π stacking interactions with the pyridine ring system, though the overall solubility remains moderate compared to more polar organic solvents [31] [32] [33].
Protic Solvent Interactions
Alcoholic solvents including methanol and ethanol exhibit limited solvation capability for tert-butyl 2,6-dichloronicotinate [31] [32] [33]. The absence of hydrogen bond donor sites in the solute molecule reduces favorable interactions with protic solvents, while the lipophilic tert-butyl group further decreases compatibility with highly polar protic media.
Aqueous solubility remains very low, consistent with the high LogP value and the predominantly lipophilic character of the molecule [30]. This poor aqueous solubility necessitates the use of organic co-solvents or alternative formulation strategies for applications requiring aqueous compatibility.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₁₁Cl₂NO₂ | [13] [14] [15] |
Molecular Weight (g/mol) | 248.10 | [13] [14] [15] |
Melting Point (°C) | 80.0-84.0 | [13] [14] [20] |
Boiling Point (°C) | 304.3 ± 37.0 | [30] |
LogP (octanol/water) | 3.13-3.34 | [28] [30] |
Thermal Decomposition (°C) | >150 | [16] [17] |
Hydrolysis Half-life (pH 7, 25°C) | 5-7 days | [22] |
Spectroscopic Method | Chemical Shift/Frequency | Assignment | Reference |
---|---|---|---|
¹H NMR (CDCl₃) | δ 7.80 (s, 2H) | Aromatic protons | [1] |
¹H NMR (CDCl₃) | δ 1.58 (s, 9H) | Tert-butyl groups | [1] |
¹³C NMR (CDCl₃) | δ 163.21 | Carbonyl carbon | [1] |
FT-IR (KBr) | 1734 cm⁻¹ | C=O stretch | [1] |
FT-IR (KBr) | 1583 cm⁻¹ | Aromatic C=C | [1] |
ESI-TOF+ MS | m/z 248.02 [M+H]⁺ | Molecular ion | [1] |
Solvent | Predicted Solubility | LogP Compatibility | Reference |
---|---|---|---|
Chloroform | High | Excellent | [31] [32] [33] |
Acetone | Moderate to High | Good | [31] [32] [33] |
Hexane | Low | Poor | [31] [32] [33] |
Water | Very Low | Very Poor | [30] |